molecular formula C14H16N2O3S2 B2716530 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421451-12-8

1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2716530
CAS No.: 1421451-12-8
M. Wt: 324.41
InChI Key: BLZPJGNDRWFLEN-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea (CAS#: 1421451-12-8) is a synthetic heterocyclic urea compound with a molecular formula of C14H16N2O3S2 and a molecular weight of 324.4 g/mol . Its structure features a bi-thiophene core, where one thiophene ring is functionalized with a carbonyl group, and the other is linked via a methylene group to the urea moiety, which is itself substituted with a 2-methoxyethyl chain . This specific architecture places it within a class of heterocyclic urea compounds that have been investigated for their potential antibacterial properties . Recent patent literature indicates that sulfone and sulfoxide substituted heterocyclic urea compounds, which share significant structural similarities with this molecule, demonstrate activity against bacterial infections, including those caused by drug-resistant strains . These compounds are designed to interfere with essential bacterial cellular functions, making them valuable tools for researching novel antibacterial agents . As such, this urea derivative is presented as a high-purity chemical building block for antibacterial research and development in life sciences and medicinal chemistry. It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-19-7-6-15-14(18)16-9-10-4-5-12(21-10)13(17)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZPJGNDRWFLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiophene-2-carbonyl intermediate: This step involves the acylation of thiophene using a suitable acylating agent such as thiophene-2-carbonyl chloride.

    Coupling with 2-methoxyethylamine: The intermediate is then reacted with 2-methoxyethylamine to form the desired urea derivative. This step often requires the use of a coupling reagent like carbodiimide to facilitate the formation of the urea bond.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Anticancer Activity

1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea has shown significant promise as an anticancer agent. Its mechanism of action primarily involves the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes various oncoproteins. Inhibition of Hsp90 can lead to:

  • Degradation of client oncoproteins : This process is crucial for cancer cell survival.
  • Induction of apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, enhancing its therapeutic potential.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. While further research is needed, initial findings indicate its potential effectiveness against various bacterial strains, which could be beneficial in treating infections.

Synthesis and Derivatives

The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves several multi-step organic reactions. The synthetic routes often include:

  • Formation of the thiophene derivative.
  • Coupling reactions to introduce the methoxyethyl group.
  • Finalization through urea formation.

Case Studies

  • Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability, particularly in breast and prostate cancer models. The results indicated a dose-dependent response with IC50 values lower than those of existing Hsp90 inhibitors.
  • Antimicrobial Testing : In vitro assays revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The thiophene rings and urea moiety play crucial roles in these interactions, potentially affecting pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related urea derivatives from the evidence, focusing on molecular architecture, synthesis, and characterization.

Structural Features and Substituent Effects

Compound Name/Structure Molecular Formula Key Substituents Reference
Target Compound C₁₆H₁₇N₂O₃S₂ Thiophene-2-carbonyl, thiophen-2-ylmethyl, methoxyethyl N/A
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea C₁₉H₁₇N₃O₃ Pyrrole-2-carbonyl, 4-methoxyphenyl
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea C₁₆H₁₂ClN₃O₂S Thiadiazole, 2-chlorophenyl, 2-methoxyphenyl
3-(2-chloro-4-methylphenyl)-1-(2-hydroxyethyl)-1-(thiophen-3-ylmethyl)-urea C₁₅H₁₇ClN₂O₂S Thiophen-3-ylmethyl, 2-chloro-4-methylphenyl
Tetrahydrobenzo[b]thiophene-urea derivatives (e.g., 7a-d) Varies Tetrahydrobenzo[b]thiophene, benzoyl, hydrazono
  • Electron Effects : The target’s thiophene-2-carbonyl group is electron-withdrawing, contrasting with pyrrole-2-carbonyl (electron-rich, ) and thiadiazole (polarizable π-system, ).
  • Solubility : The methoxyethyl chain may improve aqueous solubility compared to aromatic methoxy groups (e.g., 4-methoxyphenyl in ) or hydroxyethyl substituents ().
  • Steric and Conformational Factors : The bis-thiophene system introduces planar rigidity, whereas tetrahydrobenzo[b]thiophene derivatives () exhibit fused-ring conformational constraints.

Spectroscopic Characterization

  • NMR/FTIR : The target’s urea NH protons (~5–7 ppm in ¹H NMR) and carbonyl stretches (~1650–1700 cm⁻¹ in FTIR) align with analogs in .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS), as in , would confirm the molecular ion (C₁₆H₁₇N₂O₃S₂: calc. 349.07 g/mol).

Hypothesized Properties

  • Bioactivity : Thiophene derivatives often exhibit antimicrobial or kinase-inhibitory properties, whereas pyrrole-based ureas () may target enzymes like carbonic anhydrase.
  • Stability : The electron-withdrawing thiophene-2-carbonyl group could enhance hydrolytic stability compared to ester-linked analogs ().

Biological Activity

The compound 1-(2-Methoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic derivative belonging to the class of thiophene-based compounds. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a urea linkage and a thiophene core, which are critical for its biological activity. The synthesis typically involves the reaction of 2-methoxyethylamine with thiophene-2-carboxylic acid derivatives in the presence of coupling agents like oxalyl chloride under anhydrous conditions.

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiophene rings can modulate enzyme activity and receptor interactions, affecting cellular processes such as:

  • Inhibition of Microbial Growth : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis.
  • Induction of Apoptosis : It has been shown to trigger programmed cell death in cancer cells by interfering with specific signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of thiophene derivatives. Key findings from recent studies illustrate how modifications to the core structure influence activity:

Table 1: Structure-Activity Relationship Findings

Compound VariantHC50 (μM)Observations
Parent Compound3.12Standard for comparison
Thiophene Variant 16.57Reduced potency
Thiophene Variant 2NANo activity observed
Urea Substituted Variant4.61Maintained activity

These results indicate that specific substitutions on the thiophene core can enhance or diminish biological activity, emphasizing the importance of structural integrity for therapeutic efficacy .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from similar thiourea structures have shown IC50 values ranging from 3 to 14 µM against various cancer cell lines, including breast and pancreatic cancer . The mechanism involves:

  • Targeting Angiogenesis : Inhibiting pathways that promote blood vessel formation in tumors.
  • Modulating Cell Signaling : Altering pathways involved in cancer cell proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies indicate that it inhibits the growth of several bacterial strains, suggesting potential use as an antibacterial agent. The exact mechanism involves disruption of bacterial cell wall integrity and interference with metabolic pathways essential for bacterial survival .

Case Studies

A notable case study involved testing the compound against human leukemia cell lines, where it demonstrated significant cytotoxic effects with an IC50 value as low as 1.50 µM. This study highlighted its potential as a therapeutic agent in hematological malignancies .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this urea derivative, and how can the product be rigorously characterized?

Answer:
The synthesis of this compound involves coupling a thiophene-2-carbonyl moiety with a urea backbone. Key steps include:

  • Thiophene functionalization : Ruthenium-catalyzed C–H activation for alkylation of thiophene rings (e.g., using acrylic acid derivatives) to introduce substituents .
  • Urea formation : Reacting an isocyanate intermediate with a primary amine under anhydrous conditions, as demonstrated in analogous urea syntheses .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (assigning methoxyethyl protons at ~3.3–3.5 ppm and urea NH signals at ~6–7 ppm) and high-resolution mass spectrometry (HRMS). X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereochemistry and bond angles .

Basic: What spectroscopic and chromatographic techniques are critical for purity assessment?

Answer:

  • HPLC-MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with MS to detect impurities ≥0.1% .
  • FT-IR : Identify carbonyl stretches (thiophene-2-carbonyl at ~1650–1700 cm1^{-1}) and urea N–H vibrations (~3300–3450 cm1 ^{-1}) .
  • Elemental analysis : Validate elemental composition (C, H, N, S) with <0.4% deviation from theoretical values .

Advanced: How can synthetic yield be optimized, particularly for the thiophene alkylation step?

Answer:

  • Catalyst screening : Test Ru, Pd, or Cu catalysts for C–H activation efficiency. Ru complexes (e.g., [RuCl2_2(p-cymene)]2_2) show higher selectivity for thiophene alkylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates.
  • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .

Advanced: How should researchers address contradictions in biological activity data across assays?

Answer:

  • Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), buffer pH, and incubation times .
  • Purity verification : Re-test compounds with ≥95% purity (via HPLC) to exclude impurity-driven effects .
  • Dose-response curves : Perform triplicate experiments with non-linear regression analysis to calculate EC50_{50}/IC50_{50} values, reducing variability .

Basic: What physicochemical properties (e.g., logP, solubility) are critical for preclinical evaluation?

Answer:

  • logP : Calculate via HPLC retention time or computational tools (e.g., XLogP3). Target logP ~2–4 for optimal membrane permeability .
  • Aqueous solubility : Use shake-flask method (pH 7.4 PBS) with UV/Vis quantification. Modify methoxyethyl groups to enhance solubility if <50 µM .

Advanced: How do structural modifications to the thiophene rings alter pharmacological activity?

Answer:

  • Electron-withdrawing groups : Substitute thiophene with nitro or cyano groups to enhance binding affinity to target enzymes (e.g., kinases) .
  • Steric effects : Bulky substituents at the 5-position reduce metabolic clearance but may hinder target engagement. Use molecular docking to balance steric and electronic effects .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Answer:

  • Hepatotoxicity : Use HepG2 cells with MTT assays to measure mitochondrial dysfunction .
  • CYP inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates .

Advanced: How can metabolic stability be evaluated in a research setting?

Answer:

  • Microsomal incubation : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite ID : Use high-resolution MS/MS to identify hydroxylated or demethylated metabolites .

Basic: What are common synthetic impurities, and how are they controlled?

Answer:

  • Byproducts : Unreacted isocyanate intermediates or dimerized urea derivatives. Detect via LC-MS and suppress by optimizing stoichiometry (amine:isocyanate = 1:1.05) .
  • Solvent residues : Monitor residual DMF or THF via GC-MS, adhering to ICH Q3C limits .

Advanced: Which computational methods predict target binding and selectivity?

Answer:

  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
  • Pharmacophore modeling : Align with known urea-based inhibitors (e.g., kinase or GPCR targets) to identify critical H-bond donors/acceptors .

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